2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications
Antiarrhythmic and Antianxiety Activities
A study highlighted the synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which were evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds exhibited significant activity compared to conventional drugs such as procaine amide, lidocaine, diazepam, and buspirone, indicating their potential in the treatment of related conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Synthesis of Heterocyclic Compounds
Another application involves the utility of 2-aminothiophene-3-carboxamide in synthesizing thienopyridines and thienopyrimidines. This study explored the reactivity of the compound towards various chemical reagents, leading to the formation of these heterocyclic compounds, which have significant implications in medicinal chemistry and drug design (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003).
Antimicrobial Activity
The antimicrobial activity of synthesized compounds incorporating the thiophene unit has also been investigated. One study focused on the synthesis of annulated products from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which showed promising antimicrobial properties against various bacteria, suggesting their potential in developing new antimicrobial agents (Wardakhan, Elmegeed, & Manhi, 2005).
Adenosine A1 Receptor Allosteric Enhancers
Compounds based on 2-aminothiophene-3-carboxylates and carboxamides have been prepared and evaluated as A1 adenosine receptor allosteric enhancers. These compounds, through their interaction with the adenosine receptor, could modulate cardiovascular and neurological functions, showcasing another significant area of therapeutic application (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, to which this compound belongs, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
It is known that thiophene-based analogs have shown potent antitumor activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are not yet fully understood. It is known that thiophene derivatives, which this compound is a part of, play a vital role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
The cellular effects of this compound are also under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to activate the IRF and NF-κB pathways, which generate type I interferons and proinflammatory cytokines, ultimately priming the innate immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to form two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction with the CDN-binding domain of the STING protein .
Properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-14(20)13-11-6-1-2-7-12(11)24-16(13)18-15(21)9-4-3-5-10(8-9)19(22)23/h3-5,8H,1-2,6-7H2,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZQNCIMGGASIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.